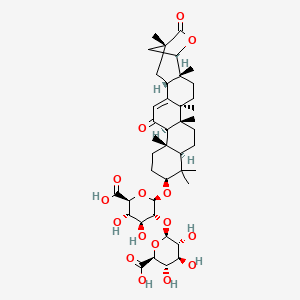

Licoricesaponin E2

Description

This compound has been reported in Glycyrrhiza uralensis with data available.

See also: Glycyrrhiza uralensis Root (part of).

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCYCJOHUMRMMV-NHJGESHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119417-96-8 | |

| Record name | Licoricesaponin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICORICESAPONIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Licoricesaponin E2: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin E2 is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, a plant species commonly known as Chinese licorice. As a member of the extensive saponin family, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on experimental details and underlying molecular mechanisms.

Chemical Structure and Identification

This compound possesses a complex chemical structure characteristic of oleanane-type triterpenoid saponins. Its aglycone moiety is attached to a disaccharide chain composed of two glucuronic acid units.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C42H60O16 |

| Molecular Weight | 820.92 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(3S,4aR,6aR,6bS,8aR,11S,12aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| SMILES Notation | C[C@]12CC--INVALID-LINK--C(=O)O)C)C)C)(C)C">C@HO[C@H]6--INVALID-LINK--C(=O)O)O)O">C@@HO[C@H]7--INVALID-LINK--C(=O)O)O)O">C@@HO |

| CAS Number | 119417-96-8 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| pKa | Not reported |

Biological Activities and Experimental Protocols

This compound has been investigated for several biological activities, primarily focusing on its cytotoxic, anti-inflammatory, and antioxidant effects. The following sections detail these activities and the experimental protocols used for their evaluation.

Cytotoxic Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in publicly available literature, related studies on licorice saponins suggest potential cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.1%) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Logical Workflow for Cytotoxicity Assessment

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is often evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Production

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity

The antioxidant capacity of this compound can be assessed using various in vitro assays, such as the DPPH and ABTS radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: 100 µL of various concentrations of this compound in methanol is mixed with 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from the dose-response curve.

Experimental Protocol: ABTS Radical Scavenging Assay

-

ABTS Radical Cation (ABTS•+) Generation: A 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: 10 µL of various concentrations of this compound is added to 1 mL of the diluted ABTS•+ solution.

-

Incubation and Measurement: The mixture is incubated for 6 minutes, and the absorbance is measured at 734 nm.

-

Calculation: The percentage of scavenging is calculated as in the DPPH assay, and the IC50 value is determined.

Signaling Pathway Modulation

While direct experimental evidence specifically for this compound is limited, studies on related licorice compounds suggest the involvement of key inflammatory and cell survival signaling pathways, such as NF-κB and MAPK.

Proposed Signaling Pathway Inhibition by Licorice Saponins

Caption: Proposed mechanism of NF-κB and MAPK pathway inhibition.

Experimental Protocol: Western Blot for Signaling Protein Phosphorylation

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, and ERK.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Isolation and Purification

This compound is typically isolated from the dried roots of Glycyrrhiza uralensis.

Experimental Workflow: Isolation and Purification of this compound

Caption: General workflow for isolating this compound.

Conclusion

This compound is a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized its key chemical and physical properties, along with detailed protocols for evaluating its biological activities. Further research is warranted to fully elucidate its mechanisms of action and to establish its therapeutic potential through in vivo studies and clinical trials. The provided experimental methodologies and workflow diagrams serve as a valuable resource for researchers initiating studies on this and related saponin compounds.

Licoricesaponin E2: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin E2 is a notable oleanane-type triterpene saponin predominantly found in the roots of various Glycyrrhiza species.[1] As a member of the diverse family of bioactive compounds in licorice, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its natural sources and detailed methodologies for its extraction and isolation, aimed at supporting research and development endeavors.

Natural Sources of this compound

This compound is primarily isolated from the roots and rhizomes of several species of the genus Glycyrrhiza. The concentration of this saponin can vary depending on the plant species, geographical origin, and harvesting conditions.

Primary Botanical Sources:

-

Glycyrrhiza uralensis Fisch. (Chinese Licorice): This species is a well-documented and significant source of this compound.[1][2] It is widely cultivated in northeastern China.[1]

-

Glycyrrhiza glabra L. (European Licorice): While more commonly known for its principal saponin, glycyrrhizin, G. glabra also contains this compound.

-

Glycyrrhiza inflata Batalin (Desert Licorice): This species is another confirmed source of a variety of licorice saponins.

Tissue-Specific Distribution:

Within the plant, this compound is most abundantly located in the root cortex. Studies have shown that the concentration in the cortical tissues can be as high as 1.46% of the dry weight, with only trace amounts found in the xylem tissues.[3] The stolons and rhizomes also serve as active sites for the biosynthesis and storage of this saponin.[3]

Quantitative Data on Saponin Content in Glycyrrhiza Species

The yield of individual saponins, including this compound, can fluctuate based on the extraction and purification methods employed. The following table summarizes available quantitative data for saponins from Glycyrrhiza uralensis.

| Compound/Fraction | Plant Source | Extraction Method | Yield | Reference |

| Total Saponins | Glycyrrhiza uralensis | UV Spectrophotometry | Varies by growing time and location | [4] |

| Glycyrrhizin | Glycyrrhiza uralensis | Hot Water Extraction | ~3.37% of dry extract | [5] |

| Glycyrrhizin | Glycyrrhiza uralensis | 70% Aqueous Methanol | 42.2 mg from 130 mg crude extract (96.8% purity) | [6] |

| Isoliquiritigenin | Glycyrrhiza uralensis | Hot Water Extraction | IC50 of 11.9 µM for NO suppression | [5] |

| Liquiritigenin | Glycyrrhiza uralensis | Hot Water Extraction | IC50 of 41.2 µM for NO suppression | [5] |

Note: Specific yield data for this compound is not extensively reported in the literature; the data for glycyrrhizin, a major saponin, is provided for context.

Experimental Protocols for Isolation of this compound

The isolation of this compound is a multi-step process involving initial extraction from the plant material followed by a series of chromatographic purification steps. The following protocol is a composite methodology based on established procedures for the isolation of oleanane-type triterpene saponins from Glycyrrhiza species.

Preparation of Plant Material

-

Source: Dried roots and stolons of Glycyrrhiza uralensis.

-

Procedure: The plant material is pulverized into a fine powder to increase the surface area for efficient extraction.

Initial Extraction

-

Objective: To extract a crude mixture of saponins and other metabolites from the plant powder.

-

Method: Hot water or aqueous alcohol extraction is commonly used.

-

Procedure:

-

The powdered root material is refluxed with the chosen solvent. For instance, 500g of powdered root can be extracted with 5L of hot water.[5]

-

The extraction is typically repeated three times to ensure maximum yield.

-

The filtrates from each extraction are combined.

-

The combined extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation of the Crude Extract

-

Objective: To separate the crude extract into fractions based on polarity, thereby enriching the saponin content.

-

Method: Adsorption chromatography using a macroporous resin is a common first step.

-

Stationary Phase: Diaion HP-20 resin.[5]

-

Procedure:

-

The crude extract is dissolved in water and loaded onto a Diaion HP-20 column.

-

The column is washed with water to remove highly polar compounds such as sugars.

-

A stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol) is used to elute fractions with increasing hydrophobicity.[5] Saponins typically elute in the higher methanol concentration fractions (e.g., 60-80%).

-

The fractions are monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target saponins.

-

-

Purification by Column Chromatography

-

Objective: To further separate the saponin-rich fraction and isolate individual compounds.

-

Method: A combination of silica gel and reversed-phase (C18) column chromatography is often employed.

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform-methanol-water or ethyl acetate-methanol-water is typically used.

-

Procedure: The saponin-rich fraction is applied to the silica gel column and eluted with the solvent gradient. Fractions are collected and analyzed.

-

-

Reversed-Phase (C18) Chromatography:

-

Stationary Phase: Octadecylsilyl (ODS) or C18 silica gel.[5]

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water.

-

Procedure: Fractions containing a mixture of saponins are further purified on a C18 column to separate compounds with similar polarities.

-

-

Final Purification by Preparative HPLC

-

Objective: To obtain highly pure this compound.

-

Method: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final step for isolating pure compounds.

-

Column: A preparative C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Procedure: The fraction containing this compound is injected onto the preparative HPLC system. The peak corresponding to this compound is collected. The solvent is then removed under reduced pressure to yield the pure compound.

-

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the primary natural sources of this compound and provides a detailed, multi-step protocol for its isolation and purification. The methodologies described, from initial solvent extraction to final preparative HPLC, are based on established techniques for the separation of triterpenoid saponins from Glycyrrhiza species. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this compound.

References

- 1. Saponin and sapogenol. XLVIII. On the constituents of the roots of Glycyrrhiza uralensis Fischer from northeastern China. (2). Licorice-saponins D3, E2, F3, G2, H2, J2, and K2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C42H60O16 | CID 86278258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 119417-96-8 | >98% [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative purification of glycyrrhizin extracted from the root of liquorice using high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Licoricesaponin E2 from Glycyrrhiza uralensis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a perennial herb renowned for its rich chemical diversity and extensive use in traditional medicine. Beyond its well-documented major constituent, glycyrrhizin, this plant harbors a plethora of other bioactive compounds, including a variety of triterpenoid saponins. Among these is Licoricesaponin E2, a compound of growing interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Glycyrrhiza uralensis as a source of this compound, detailing proposed experimental protocols for its extraction and isolation, summarizing the current state of knowledge on its biological activities, and visualizing the key signaling pathways potentially modulated by this and related saponins. While specific quantitative data and dedicated biological studies on this compound are still emerging, this document consolidates available information and provides a framework for future research and development.

Data Presentation: Saponin Content in Glycyrrhiza uralensis

Quantitative data for this compound is not extensively reported in the literature; however, studies indicate its presence as a variable constituent in Glycyrrhiza uralensis[1]. The yield of individual saponins is influenced by factors such as the geographical origin, cultivation conditions, and age of the plant[2]. For context, the table below presents typical quantitative data for major saponins found in Glycyrrhiza uralensis, highlighting the need for targeted quantitative analysis of this compound.

| Compound | Typical Content (% of dry root weight) | Analytical Method | Reference |

| Glycyrrhizin | 2.0 - 8.0% | HPLC | [3] |

| Total Saponins | Varies significantly by region | UV-Vis Spectrophotometry | [2] |

| This compound | Data not readily available, identified as a variable minor constituent | LC-IT-TOF MS | [1] |

Experimental Protocols

The following are detailed, generalized methodologies for the extraction and isolation of triterpenoid saponins from Glycyrrhiza uralensis, which can be adapted and optimized for the specific target of this compound.

General Extraction of Triterpenoid Saponins

This protocol outlines a common method for obtaining a crude saponin-rich extract from the dried roots of Glycyrrhiza uralensis.

Materials:

-

Dried and powdered roots of Glycyrrhiza uralensis

-

70-80% Ethanol in deionized water

-

Reflux apparatus or ultrasonic bath

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

The dried roots of G. uralensis are pulverized into a fine powder.

-

The powdered material is extracted with 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v) under reflux for 2-3 hours at 60-80°C. Alternatively, ultrasound-assisted extraction can be performed at a lower temperature (e.g., 50°C) for a shorter duration (e.g., 40 minutes)[4].

-

The extraction process is repeated 2-3 times to ensure maximum yield.

-

The collected extracts are filtered and combined.

-

The solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

The crude extract is then lyophilized to yield a dry powder.

Isolation and Purification of this compound

Following the initial extraction, a multi-step chromatographic process is necessary to isolate this compound from the complex mixture of saponins and other phytochemicals.

Materials:

-

Crude saponin extract

-

Diaion HP-20 resin or equivalent macroporous resin

-

Methanol-water gradients

-

Silica gel for column chromatography

-

Appropriate solvent systems for elution (e.g., chloroform-methanol-water, ethyl acetate-methanol-water)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

Acetonitrile-water or methanol-water mobile phases, potentially with acid modifiers (e.g., formic acid, acetic acid)

Procedure:

-

Preliminary Fractionation: The crude extract is dissolved in water and subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20)[5]. The column is washed with water to remove sugars and other polar impurities, followed by elution with increasing concentrations of methanol (e.g., 30%, 50%, 70%, 100%) to obtain fractions enriched in saponins[5].

-

Silica Gel Chromatography: The saponin-rich fractions are further purified by silica gel column chromatography. A suitable solvent system, such as a gradient of chloroform-methanol-water or ethyl acetate-methanol-water, is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values corresponding to triterpenoid saponins.

-

Preparative HPLC: Fractions containing the target compound are pooled, concentrated, and subjected to preparative HPLC on a C18 column[6][7]. A gradient elution with acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape) is a common mobile phase for separating saponins[8]. The elution is monitored by a UV detector (e.g., at 210 nm or 254 nm), and fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC-UV and the structure is elucidated and verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Methodologies and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Glycyrrhiza uralensis.

Potential Anti-inflammatory Signaling Pathways

While direct studies on this compound are limited, other licorice saponins and flavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK[9][10]. It is plausible that this compound shares similar mechanisms of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a downstream reduction of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical cascade involved in cellular responses to a variety of stimuli, leading to inflammation.

Potential Anticancer Activity: Induction of Apoptosis

Several compounds from Glycyrrhiza uralensis have demonstrated the ability to induce apoptosis in cancer cells[11][12]. This process is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Conclusion and Future Directions

Glycyrrhiza uralensis represents a promising natural source for the isolation of this compound. While this compound remains less studied than other constituents of licorice, the established methodologies for saponin separation provide a clear path for its purification and characterization. Based on the known bioactivities of structurally related triterpenoid saponins, this compound is a compelling candidate for investigation as an anti-inflammatory and anticancer agent. Future research should focus on:

-

Developing and optimizing specific protocols for the high-yield isolation of this compound.

-

Establishing robust analytical methods for the precise quantification of this compound in various Glycyrrhiza uralensis samples.

-

Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of pure this compound.

-

Investigating the precise molecular mechanisms and signaling pathways modulated by this compound, particularly its effects on the NF-κB, MAPK, and apoptotic pathways.

Such dedicated research efforts are essential to fully unlock the therapeutic potential of this compound and to further enrich our understanding of the pharmacological value of Glycyrrhiza uralensis.

References

- 1. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 2. Study of the distribution of Glycyrrhiza uralensis production areas as well as the factors affecting yield and quality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparative separation of liquiritigenin and glycyrrhetic acid from Glycyrrhiza uralensis Fisch using hydrolytic extraction combined with high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of Glycyrrhizic acid from a polyherbal preparation using liquid chromatographic technique - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Licochalcone-E induces caspase-dependent death of human pharyngeal squamous carcinoma cells through the extrinsic and intrinsic apoptotic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The intricate dance of molecules: A technical guide to the biosynthesis of triterpenoid saponins in licorice

For Researchers, Scientists, and Drug Development Professionals

Licorice (Glycyrrhiza spp.), a staple in traditional medicine for centuries, owes much of its therapeutic prowess to a class of compounds known as triterpenoid saponins, with the sweet-tasting glycyrrhizin being the most prominent. Understanding the intricate biosynthetic pathways that lead to the production of these valuable molecules is paramount for their targeted production, whether through metabolic engineering of the plant itself or heterologous expression in microbial systems. This technical guide provides an in-depth exploration of the core biosynthetic pathways, regulatory networks, and key experimental methodologies used to study triterpenoid saponins in licorice.

The Core Biosynthetic Pathway: From a Simple Precursor to Complex Saponins

The journey from the ubiquitous precursor, 2,3-oxidosqualene, to the diverse array of triterpenoid saponins in licorice is a multi-step process orchestrated by a series of specialized enzymes. The biosynthesis can be broadly divided into three key stages: cyclization, oxidation, and glycosylation.

Cyclization: The Formation of the Triterpene Skeleton

The initial and committing step in the biosynthesis of most triterpenoids in licorice is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS) , which masterfully folds the linear substrate into the pentacyclic triterpene skeleton, β-amyrin.[1][2][3][4][5][6][7] This represents a critical branch point, diverting the metabolic flux towards the production of various triterpenoid saponins.

Oxidation: Tailoring the Triterpene Core

Following the formation of β-amyrin, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduce functional groups to the triterpene backbone. These modifications are crucial for the subsequent glycosylation steps and contribute significantly to the structural diversity and biological activity of the final saponin molecules.

Two key P450 enzymes have been identified as being central to glycyrrhizin biosynthesis:

-

CYP88D6 (β-amyrin 11-oxidase): This enzyme catalyzes the sequential two-step oxidation of β-amyrin at the C-11 position, first to 11α-hydroxy-β-amyrin and then to 11-oxo-β-amyrin.[1][5][8][9] This is a critical step in the pathway leading to glycyrrhizin.

-

CYP72A154 (11-oxo-β-amyrin 30-oxidase): Following the action of CYP88D6, CYP72A154 catalyzes a three-step oxidation at the C-30 position of 11-oxo-β-amyrin, ultimately forming glycyrrhetinic acid, the aglycone of glycyrrhizin.[2][3][4][6]

Glycosylation: The Final Touch of Complexity

The final stage in the biosynthesis of triterpenoid saponins is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is carried out by a family of enzymes called UDP-glycosyltransferases (UGTs). In the case of glycyrrhizin, two molecules of glucuronic acid are sequentially attached to the C-3 hydroxyl group of glycyrrhetinic acid. While the specific UGTs involved in both steps are still under investigation, their role is crucial in determining the final structure and properties of the saponin, including its characteristic sweet taste.

Regulation of Triterpenoid Saponin Biosynthesis

The production of triterpenoid saponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. Key regulatory players include transcription factors and signaling molecules.

Transcription Factors: The Master Switches

A growing body of evidence points to the role of basic helix-loop-helix (bHLH) transcription factors in regulating the expression of genes involved in triterpenoid saponin biosynthesis. In licorice, the transcription factor GubHLH3 has been shown to positively regulate the expression of genes in the soyasaponin biosynthetic pathway.[10][11][12][13] While the direct regulators of the glycyrrhizin-specific pathway are still being fully elucidated, it is likely that a network of transcription factors coordinates the expression of the biosynthetic genes.

Jasmonate Signaling: A Key Elicitor

The plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of secondary metabolite production in plants, including triterpenoid saponins in licorice.[14][15] Treatment of licorice cell cultures or hairy roots with MeJA leads to a significant upregulation of key biosynthetic genes, including bAS, CYP88D6, and CYP72A154, resulting in increased saponin accumulation.[16][17] This suggests that the jasmonate signaling pathway plays a crucial role in the defense response of licorice, which involves the production of these bioactive compounds.

References

- 1. Licorice β-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Triterpene functional genomics in licorice for identification of CYP72A154 involved in the biosynthesis of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triterpene Functional Genomics in Licorice for Identification of CYP72A154 Involved in the Biosynthesis of Glycyrrhizin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Engineering of Glycyrrhizin Pathway by Over-Expression of Beta-amyrin 11-Oxidase in Transgenic Roots of Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. The Basic Helix-Loop-Helix Transcription Factor GubHLH3 Positively Regulates Soyasaponin Biosynthetic Genes in Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Dynamic metabolic and transcriptomic profiling of methyl jasmonate‐treated hairy roots reveals synthetic characters and regulators of lignan biosynthesis in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dynamic metabolic and transcriptomic profiling of methyl jasmonate-treated hairy roots reveals synthetic characters and regulators of lignan biosynthesis in Isatis indigotica Fort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MeJA Elicitation on Flavonoid Biosynthesis and Gene Expression in the Hairy Roots of Glycyrrhiza glabra L. | MDPI [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licorice, the root of Glycyrrhiza species, has been a cornerstone of traditional medicine for centuries. Its therapeutic applications are largely attributed to a diverse array of bioactive compounds, among which triterpenoid saponins are of significant interest. This technical guide provides an in-depth exploration of Licoricesaponin E2 and its structurally related saponins, including Licoricesaponin G2, H2, and K2. We delve into their discovery, chemical properties, and biological activities, with a focus on providing researchers and drug development professionals with detailed experimental protocols, quantitative data, and visualizations of their molecular mechanisms of action.

Chemical Structures and Properties

This compound and its related compounds are oleanane-type triterpenoid saponins, primarily isolated from the roots of Glycyrrhiza uralensis, Glycyrrhiza inflata, and Glycyrrhiza glabra. These complex molecules consist of a pentacyclic triterpene aglycone linked to one or more sugar moieties. The specific arrangement and composition of these sugar chains contribute to the diversity and distinct biological activities of each saponin.

Table 1: Chemical Properties of this compound and Related Saponins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Primary Source |

| This compound | C42H60O16 | 820.92 | 119417-96-8 | Glycyrrhiza uralensis[1][2][3] |

| Licoricesaponin G2 | C42H62O17 | 838.9 | 118441-84-2 | Glycyrrhiza uralensis, Glycyrrhiza inflata |

| Licoricesaponin H2 | C42H62O16 | 822.9 | 118441-85-3 | Glycyrrhiza uralensis[4][5][6] |

| Licoricesaponin K2 | C42H62O16 | 822.9 | 135815-61-1 | Glycyrrhiza uralensis[7] |

Experimental Protocols: Isolation and Purification

The isolation of individual saponins from licorice root is a multi-step process involving extraction, fractionation, and chromatographic purification.

Extraction of Total Saponins

Several methods have been developed for the efficient extraction of saponins from Glycyrrhiza roots.

-

Solvent Extraction: This is a conventional and widely used method.[8]

-

Protocol:

-

Air-dried and powdered licorice root is defatted with petroleum ether in a Soxhlet apparatus.

-

The defatted powder is then successively extracted with methanol, n-butanol, and diethyl ether.

-

The resulting extracts are filtered and concentrated under reduced pressure to yield a crude saponin extract.

-

-

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.[9]

-

Protocol:

-

Mix powdered licorice root with a 1.3-butanediol/choline chloride (molar ratio of 4:1) deep eutectic solvent (DES) at a liquid-to-material ratio of 20 mL/g.

-

Add water to the mixture to achieve a 30% water content.

-

Perform ultrasonic-assisted extraction for approximately 41 minutes.

-

Centrifuge the mixture and collect the supernatant containing the extracted saponins.

-

-

-

Supercritical Fluid Extraction (SFE): This technique employs supercritical carbon dioxide, often with a co-solvent, for selective extraction.[8]

-

Protocol:

-

Pack powdered licorice root into an extraction vessel.

-

Pressurize the system with supercritical CO2.

-

Introduce a co-solvent, such as ethanol, to enhance the solubility of the saponins.

-

Maintain the desired temperature and pressure to facilitate extraction.

-

Depressurize the system to precipitate the extracted saponins.

-

-

Purification of Individual Saponins

The crude saponin extract is a complex mixture requiring further purification to isolate individual compounds.

-

High-Speed Counter-Current Chromatography (HSCCC):

-

Protocol:

-

Dissolve the crude extract in the lower phase of a two-phase solvent system, such as ethyl acetate-methanol-water (5:2:5, v/v).

-

The lower phase is used as the mobile phase in a head-to-tail elution mode.

-

Fractions are collected and analyzed by HPLC to identify and pool those containing the target saponin.[10]

-

-

Biological Activities and Quantitative Data

Licorice saponins exhibit a broad spectrum of pharmacological activities. The available quantitative data for this compound and related saponins are summarized below.

Anti-inflammatory Activity

Licorice and its components are well-known for their anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Licorice-Derived Compounds

| Compound | Assay | Cell Line | IC50 | Reference |

| Licoflavanone | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 37.68 µM | [11] |

| Baicalein | Eotaxin Production | Human Fibroblasts | ~1.8 µg/mL | [12] |

| Celastrol | TNF-α and IL-1β Production | Human monocytes | 30 - 100 nM | [12] |

| Shikonin | RANTES and MIP-1α binding | Human monocytes | 3.6 µM and 2.6 µM | [12] |

-

Experimental Protocol: Nitric Oxide (NO) Production Assay [11][13]

-

Seed RAW 264.7 murine macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce NO production.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

-

Hepatoprotective Activity

Several licorice saponins have demonstrated protective effects against liver injury.

Table 3: Hepatoprotective Activity of Licorice Saponins

| Compound | Assay | Model | Effect | Concentration | Reference |

| This compound | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | Not specified | [14] |

| Licoricesaponin G2 | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | 30–120 µM | [14] |

| Licoricesaponin Q2 | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | 30–120 µM | [14] |

| Macedonoside A | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | 30–120 µM | [14] |

| 22β-acetoxy-glycyrrhizin | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | 30–120 µM | [14] |

| Glycyrrhizin | AST and LDH level reduction | d-GalN-injured primary rat hepatocytes | Significant reduction | 30–120 µM | [14] |

-

Experimental Protocol: In Vitro Hepatoprotective Assay [14][15]

-

Isolate primary rat hepatocytes and culture them.

-

Pre-treat the hepatocytes with various concentrations of the test saponin.

-

Induce liver cell injury by adding D-galactosamine (D-GalN) to the culture medium.

-

After incubation, collect the cell culture supernatant.

-

Measure the levels of aspartate aminotransferase (AST) and lactate dehydrogenase (LDH) in the supernatant using commercially available kits.

-

Assess cell viability using the MTT assay.

-

Antimicrobial Activity

Licorice extracts and their constituents have shown activity against a range of pathogenic microorganisms.

Table 4: Antimicrobial Activity of Licorice-Derived Compounds

| Compound/Extract | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Licorice Root Extract | Porphyromonas gingivalis | 62.5 µg/mL | [16] |

| Licoricidin | Streptococcus mutans | 3.125 µg/mL | [17] |

| Licoricidin | Prevotella intermedia | ~0.78 µg/mL | [17] |

| Licoricidin | Porphyromonas gingivalis | 0.39 µg/mL | [17] |

| Licorisoflavan A | Streptococcus mutans | 3.125 µg/mL | [17] |

| Licorisoflavan A | Prevotella intermedia | ~1.56 µg/mL | [17] |

| Licorisoflavan A | Porphyromonas gingivalis | 0.78 µg/mL | [17] |

| G. uralensis Spent Extract | Lactobacillus buchneri, Streptococcus mutans, Staphylococcus aureus | 25–250 µg/mL | [18] |

| G. inflata Spent Extract | Lactobacillus buchneri, Streptococcus mutans, Staphylococcus aureus | 25–250 µg/mL | [18] |

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antiviral Activity

Glycyrrhizin, a major saponin in licorice, and its derivatives have been studied for their antiviral properties.

Table 5: Antiviral Activity of Licorice-Derived Compounds

| Compound | Virus | Cell Line | IC50 | Reference |

| Glycyrrhizin | SARS-CoV-2 | Not specified | Substantially lower than licorice extract | [11][19] |

| Glycyvir | HIV-1 pseudoviruses | TZM-bl cells | 3.9–27.5 µM | [20] |

| Glycyvir | SARS-CoV-2 | Not specified | 2–8 µM | [20] |

-

Experimental Protocol: In Vitro Antiviral Assay (General)

-

Culture appropriate host cells in a multi-well plate.

-

Infect the cells with the target virus in the presence of varying concentrations of the test compound.

-

After an incubation period, assess the viral replication or cytopathic effect (CPE) using methods such as plaque reduction assays, quantitative PCR for viral nucleic acids, or cell viability assays.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Signaling Pathways and Mechanisms of Action

The biological activities of licorice saponins are mediated through their interaction with various cellular signaling pathways.

TNF-α Signaling Pathway

Licoricesaponin G2 has been shown to ameliorate pulmonary fibrosis by targeting the TNF-α signaling pathway.[14][21] TNF-α is a pro-inflammatory cytokine that plays a crucial role in inflammation and fibrosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many natural products, including compounds from licorice.[12][16][22][23][24]

Conclusion and Future Directions

This compound and its related saponins represent a promising class of natural products with a wide range of biological activities. Their anti-inflammatory, hepatoprotective, antimicrobial, and antiviral properties make them attractive candidates for further investigation in drug discovery and development. This guide has provided a comprehensive overview of the current knowledge, including detailed experimental protocols and available quantitative data. However, further research is needed to fully elucidate the specific mechanisms of action and to obtain more comprehensive quantitative bioactivity data for this compound, H2, and K2. Such studies will be crucial for translating the therapeutic potential of these fascinating molecules into clinical applications.

References

- 1. Buy this compound | 119417-96-8 | >98% [smolecule.com]

- 2. This compound | C42H60O16 | CID 86278258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Saponin and sapogenol. XLVIII. On the constituents of the roots of Glycyrrhiza uralensis Fischer from northeastern China. (2). Licorice-saponins D3, E2, F3, G2, H2, J2, and K2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tokiwaph.co.jp [tokiwaph.co.jp]

- 7. Licoricesaponin K2 | C42H62O16 | CID 101589724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatoprotective Triterpene Saponins from the Roots of Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]

- 18. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. computational-and-in-vitro-experimental-investigations-reveal-anti-viral-activity-of-licorice-and-glycyrrhizin-against-severe-acute-respiratory-syndrome-coronavirus-2 - Ask this paper | Bohrium [bohrium.com]

- 20. Licoricesaponin H2 | C42H62O16 | CID 12889143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 17-Beta estradiol and hydroxyestradiols interact via the NF-kappa B pathway to elevate cyclooxygenase 2 expression and prostaglandin E2 secretion in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Licoricesaponin E2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Licoricesaponin E2, a significant triterpenoid saponin isolated from the roots of Glycyrrhiza species. This document consolidates key data on its molecular characteristics, biological activities, and underlying mechanisms of action, supported by detailed experimental methodologies and pathway diagrams.

Physicochemical Properties

This compound is a complex triterpenoid saponin primarily derived from the roots of plants like Glycyrrhiza uralensis and Glycyrrhiza inflata[1][2]. Its structure features a dammarane-type skeleton attached to multiple sugar moieties[1].

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 119417-96-8 | [1][2][3] |

| Molecular Formula | C₄₂H₆₀O₁₆ | [1][2][3] |

| Molecular Weight | 820.92 g/mol | [1][3][4] |

| Exact Mass | 820.3881 Da | [1][2] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1][2] |

| Synonyms | Licorice-saponin E2 | [1][2] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol | [1][3] |

| Storage Conditions | Short term (days to weeks): Dry, dark, at 0-4°C. Long term (months to years): -20°C | [1] |

| Source | Roots of Glycyrrhiza uralensis and Glycyrrhiza inflata | [1][2][3] |

Biological Activities and Therapeutic Potential

This compound, along with other constituents of licorice, exhibits a wide range of biological activities, making it a compound of significant interest for pharmaceutical research.

Table 2: Summary of Biological Activities

| Activity | Description | Reference(s) |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines. The anti-inflammatory mechanism of licorice compounds is linked to the modulation of key signaling pathways such as NF-κB and MAPK[1][5][6]. | |

| Antioxidant | Demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress[1][7]. This activity is crucial for mitigating cellular damage involved in numerous pathological conditions. | |

| Anticancer | The aglycones (hydrolyzed forms) of this compound and related saponins have shown inhibitory effects on the growth of various human cancer cell lines, with IC₅₀ values ranging from 18.3 to 41.6 µmol/L[3]. The anticancer mechanisms of licorice components include inducing apoptosis and cell cycle arrest through the modulation of pathways like PI3K/Akt and MAPK[8][9][10]. | |

| Hepatoprotective | Research indicates a protective effect on liver cells against damage induced by toxins and oxidative stress[1]. | |

| Antimicrobial | Shows activity against a variety of pathogenic microorganisms, suggesting potential applications as a natural antimicrobial agent[1][11]. |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of licorice compounds, including saponins like this compound, are largely attributed to their ability to modulate critical intracellular signaling pathways involved in inflammation and cell proliferation.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Licorice flavonoids and saponins have been shown to suppress NF-κB activation by preventing the degradation of IκBα[5][6][12].

References

- 1. Buy this compound | 119417-96-8 | >98% [smolecule.com]

- 2. This compound | C42H60O16 | CID 86278258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:119417-96-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. GSRS [precision.fda.gov]

- 5. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycyrrhiza Genus: Enlightening Phytochemical Components for Pharmacological and Health-Promoting Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemopreventive Effects of Licorice and Its Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemopreventive Effects of Licorice and Its Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemical Constituents and Pharmacological Effects of Licorice: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Licoricesaponin E2 (CAS Number: 119417-96-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoricesaponin E2 is a triterpenoid saponin isolated from the roots of Glycyrrhiza species, most notably Glycyrrhiza uralensis.[1] As a member of the saponin family, it possesses a complex chemical structure and exhibits a range of biological activities that have garnered interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities, and associated experimental methodologies.

Chemical and Physical Properties

This compound is characterized by a dammarane-type triterpenoid skeleton linked to sugar moieties.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 119417-96-8 | --INVALID-LINK-- |

| Molecular Formula | C42H60O16 | --INVALID-LINK-- |

| Molecular Weight | 820.9 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | Smolecule |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment. | Smolecule |

Biological Activities and Quantitative Data

Table 1: Anti-inflammatory Activity of Licorice Compounds

| Compound | Assay | Cell Line/Model | IC50 Value | Reference |

| Glycyrrhizin | Inhibition of TNF-α production | LPS-stimulated RAW 264.7 macrophages | Not specified | Molecules |

| Glycyrrhetinic Acid | Inhibition of NO production | LPS-stimulated BV2 microglial cells | Not specified | Molecules |

| Licochalcone A | Inhibition of PGE2 production | LPS-stimulated primary microglia | Not specified | Molecules |

| Licoflavanone | Nitrite production inhibition | LPS-stimulated RAW 264.7 macrophages | 37.68 µM | MDPI |

Table 2: Anticancer Activity of Licorice Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Glycyrrhizic Acid | MGC-803, BGC-823, SGC-7901 (gastric cancer) | Cell proliferation | Not specified | MDPI |

| Licochalcone A | MGC-803 (gastric cancer) | Cell proliferation | Not specified | MDPI |

| Glabridin | Various cancer cell lines | Cytotoxicity | Not specified | MDPI |

| Isoliquiritigenin | Various cancer cell lines | Cytotoxicity | Not specified | MDPI |

Table 3: Antioxidant Activity of Licorice Compounds

| Compound | Assay | IC50 Value | Reference |

| Licorice Root Extract | DPPH radical scavenging | Not specified | MDPI |

| Licoflavanone | DPPH radical scavenging | Not specified | MDPI |

Table 4: Antimicrobial Activity of Licorice Extracts

| Extract | Microorganism | MIC Value (µg/mL) | Reference |

| Ethanolic Licorice Extract | Listeria monocytogenes | 31.3–65.5 | MDPI |

| Aqueous Licorice Extract | Listeria monocytogenes | 125–250 | MDPI |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds like this compound are crucial for reproducible research. Below are representative protocols for key assays mentioned in the literature.

In Vitro Anti-inflammatory Assay: LPS-Induced RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of inflammatory mediators in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6 quantification

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 18-24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess reagent as an indicator of NO production.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only control.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Selected cancer cell line(s)

-

Appropriate cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

DPPH solution in methanol or ethanol (e.g., 0.1 mM)

-

This compound (dissolved in a suitable solvent)

-

Ascorbic acid or Trolox as a positive control

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound and the positive control.

-

Reaction Mixture: Mix the sample or control solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways

The anti-inflammatory effects of many licorice compounds are attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the specific interactions of this compound have not been extensively detailed, the general mechanisms for licorice saponins are illustrated below.

Figure 1: General mechanism of action of licorice saponins on NF-κB and MAPK signaling pathways.

Conclusion

This compound is a promising natural compound with a range of reported biological activities. However, a notable gap exists in the scientific literature regarding specific quantitative data on its efficacy and detailed protocols for its evaluation. This guide has summarized the available information and provided a framework of standard experimental procedures for its further investigation. Future research should focus on generating robust quantitative data for this compound to fully elucidate its therapeutic potential and mechanism of action.

References

An In-Depth Technical Guide on the Preliminary Biological Activities of Licoricesaponin E2

A Note on the Availability of Scientific Data: Despite a comprehensive search of scientific literature, there is a notable scarcity of specific experimental data on the preliminary biological activities of Licoricesaponin E2. While this triterpenoid saponin has been identified as a constituent of Glycyrrhiza species, research has predominantly focused on more abundant and well-studied compounds from licorice, such as glycyrrhizin, glycyrrhetinic acid, and various flavonoids.

This guide will present the available information on this compound and, to provide a broader context for its potential activities, will delve into the well-documented biological effects of other prominent licorice saponins. The information on related compounds should be understood as indicative of the potential activities of triterpenoid saponins from licorice and not as direct evidence of the specific activities of this compound.

Introduction to this compound

Contextual Biological Activities of Major Licorice Saponins

To provide insight into the potential therapeutic areas of this compound, this section details the established biological activities of glycyrrhizin (also known as glycyrrhizic acid) and its primary active metabolite, glycyrrhetinic acid. These compounds are the most extensively studied triterpenoid saponins from licorice.

Anti-inflammatory Activity

Licorice and its saponins are well-regarded for their anti-inflammatory properties.[6] Glycyrrhizin and glycyrrhetinic acid have been shown to exert anti-inflammatory effects through various mechanisms.

Quantitative Data on Anti-inflammatory Activity of Licorice Compounds

| Compound | Assay | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Glycyrrhizin | LPS-induced NO production | RAW 264.7 macrophages | 100 µg/mL | Significant inhibition of nitric oxide production | [7] |

| 18β-Glycyrrhetinic Acid | Carrageenan-induced paw edema | Rat | 50 mg/kg | Significant reduction in paw edema | [8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a licorice saponin) and the cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB by Licorice Saponins

A key mechanism for the anti-inflammatory action of licorice saponins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

References

- 1. Buy this compound | 119417-96-8 | >98% [smolecule.com]

- 2. This compound | C42H60O16 | CID 86278258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Network Pharmacology-Based Strategy for Elucidating the Molecular Basis Forthe Pharmacologic Effects of Licorice (Glycyrrhiza spp.) [frontiersin.org]

- 5. Network Pharmacology-Based Strategy for Elucidating the Molecular Basis Forthe Pharmacologic Effects of Licorice (Glycyrrhiza spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological insights and therapeutic potential of Glycyrrhiza uralensis and its bioactive compounds: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of anti-inflammatory action of liquorice extract and glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Licoricesaponin E2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Licoricesaponin E2, a prominent triterpenoid saponin isolated from the roots of Glycyrrhiza species. The document details its mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines experimental protocols for its analysis, and explores its potential mechanism of action through signaling pathway modulation.

Mass Spectrometry (MS) Data

This compound has a molecular formula of C42H60O16 and a molecular weight of approximately 820.9 g/mol [1]. High-resolution mass spectrometry provides a more precise exact mass.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C42H60O16 | [1] |

| Molecular Weight | 820.9 g/mol | [1] |

| Exact Mass | 820.38813582 Da | [1] |

Mass spectrometry analysis, particularly using techniques like electrospray ionization (ESI), reveals characteristic fragmentation patterns for this compound. The sapogenin moiety forms the basis for most of the product ions observed in the MS/MS spectrum[2].

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Note: Researchers should refer to specialized natural product chemistry journals and databases for the most current and detailed NMR assignments.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of triterpenoid saponins from Glycyrrhiza roots involves the following steps. It is important to note that optimization may be required based on the specific plant material and desired purity.

Caption: General workflow for the isolation of this compound.

-

Extraction : The dried and powdered roots of Glycyrrhiza uralensis are extracted with methanol under reflux[4].

-

Partitioning : The resulting extract is suspended in water and partitioned successively with dichloromethane and ethyl acetate. The ethyl acetate fraction, which is rich in saponins, is collected[4].

-

Chromatography : The ethyl acetate extract is subjected to multiple chromatographic steps for purification. This typically includes silica gel column chromatography, followed by medium pressure liquid chromatography (MPLC) and/or semi-preparative high-performance liquid chromatography (HPLC)[4][5].

-

Compound Identification : The purity and identity of the isolated this compound are confirmed by analytical HPLC, MS, and NMR spectroscopy[3].

NMR Spectroscopic Analysis

For the structural elucidation of triterpenoid saponins like this compound, a comprehensive suite of NMR experiments is required.

Caption: Workflow for NMR-based structural elucidation.

-

Sample Preparation : The purified this compound is dissolved in a suitable deuterated solvent, commonly pyridine-d5, for NMR analysis[5].

-

Instrumentation : High-field NMR spectrometers (e.g., 600 MHz) are typically used to achieve better signal resolution[3][5].

-

1D NMR : ¹H and ¹³C NMR spectra are acquired to observe the proton and carbon environments within the molecule[3].

-

2D NMR : To overcome spectral overlap and establish connectivity, a series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure[3].

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of this compound in complex mixtures.

-

Chromatographic Separation : A reversed-phase C18 column is commonly used for the separation of saponins. The mobile phase typically consists of a gradient of water and acetonitrile, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometric Detection : An electrospray ionization (ESI) source is used to generate ions, which are then analyzed by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) mode is often employed for quantitative analysis, providing high selectivity and sensitivity.

Signaling Pathway Modulation

While direct studies on the signaling pathways specifically modulated by this compound are limited, research on other bioactive compounds from licorice, such as glycyrrhizin and various flavonoids, has shown significant effects on key inflammatory pathways. It is plausible that this compound shares similar mechanisms of action.

Inhibition of NF-κB and MAPK Signaling Pathways

Many bioactive components of licorice have been demonstrated to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[6][7][8]. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Postulated inhibitory effect of this compound on inflammatory pathways.

The proposed mechanism involves the suppression of the phosphorylation of key signaling molecules within the MAPK cascade (such as ERK, p38, and JNK) and the inhibition of the degradation of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB[7][8]. This ultimately leads to a decreased expression of pro-inflammatory genes. Further research is needed to specifically confirm the direct effects of this compound on these pathways.

References

- 1. This compound | C42H60O16 | CID 86278258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 3. iosrphr.org [iosrphr.org]

- 4. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF- κ B and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Licoricesaponin E2 from Glycyrrhiza Species

For Researchers, Scientists, and Drug Development Professionals

Introduction